N-(2,5-dimethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group linked to a piperidine ring substituted with a hydroxydiphenylmethyl moiety. Its molecular formula is C₂₈H₃₁N₂O₄, with an average molecular weight of 459.56 g/mol and a ChemSpider ID of 333775-80-7 . This compound is structurally notable for its dual aromatic systems (dimethoxyphenyl and diphenylmethyl groups) and a piperidine scaffold, which may influence its pharmacokinetic properties and receptor-binding interactions.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-33-24-13-14-26(34-2)25(19-24)29-27(31)20-30-17-15-23(16-18-30)28(32,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,23,32H,15-18,20H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWHVIMTERTXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the Acetamide Group: This can be done through amidation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide derivatives, differing primarily in substituents on the phenyl rings, heterocyclic cores, and side-chain modifications. Below is a detailed comparison based on molecular structure, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Structural Divergence and Implications
Aromatic Substituents: The 2,5-dimethoxyphenyl group is a recurring motif (shared with the main compound and benzothiazole derivatives in ). Methoxy groups enhance lipophilicity and may influence binding to serotonin or dopamine receptors .
Heterocyclic Cores: Piperidine vs. Piperazine: The main compound’s piperidine ring contrasts with piperazine-based analogs (e.g., ’s 2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide). Piperidine’s reduced basicity may alter blood-brain barrier penetration .
Functional Group Modifications :
- Sulfonyl/Sulfanyl Groups : Compounds with sulfonyl (e.g., ) or sulfanyl (e.g., ) side chains demonstrate varied metabolic stability. For instance, sulfonyl groups in ’s Compound 54 (melting point 204–206°C) suggest higher crystallinity than the main compound .
- Hydrogen-Bonding Capacity : The planar amide group in facilitates dimerization via N–H···O bonds, a feature absent in the main compound due to steric hindrance from the hydroxydiphenylmethyl group .
Pharmacological and Physicochemical Insights
- Cytohesin Inhibition : Triazole-containing analogs (e.g., ) exhibit moderate yields (32–42%) and cytohesin inhibition activity, suggesting the main compound’s piperidine scaffold could be optimized for similar targets .
- Thermal Stability : Higher melting points in sulfonyl derivatives (e.g., 204–206°C for Compound 54 ) indicate greater thermal stability than the main compound, where melting point data are unavailable.
- Crystal Packing : The dihedral angles in (48–80°) highlight conformational flexibility, contrasting with the main compound’s likely sterically constrained structure due to the hydroxydiphenylmethyl group .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly as a tyrosinase inhibitor . This property makes it relevant for treating hyperpigmentation disorders and developing cosmetic additives. The compound features a complex structure that includes a piperidine ring, an acetamide group, and a dimethoxyphenyl moiety, which contributes to its biological activity.
The synthesis of this compound typically involves nucleophilic acyl substitution. The process begins with the reaction of 2,5-dimethoxyphenyl acetyl chloride with tyramine:
- Formation of the Acetamide Bond : The amine group of tyramine attacks the carbonyl carbon of the acetyl chloride.
- Purification : The product is purified through recrystallization or chromatography.
Molecular Structure
- Molecular Formula : C28H32N2O4
- Molecular Weight : 460.6 g/mol
The primary mechanism by which this compound exerts its biological effects is through the inhibition of the enzyme tyrosinase . Tyrosinase plays a crucial role in melanin biosynthesis; thus, its inhibition can lead to decreased melanin production, making this compound valuable in treating conditions like melasma and other hyperpigmentation disorders.
Tyrosinase Inhibition Studies
Research indicates that this compound demonstrates effective tyrosinase inhibition. The following table summarizes key findings from various studies:
Case Studies
- Case Study 1 : A study investigated the effects of this compound on human melanoma cells. Results showed a marked decrease in cell viability and melanin content, indicating its potential as an anti-melanogenic agent.
- Case Study 2 : In a comparative study with established tyrosinase inhibitors, this compound exhibited superior efficacy in reducing pigmentation in vitro compared to traditional agents like hydroquinone.
Safety and Toxicity
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are necessary to fully establish its safety in long-term applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
